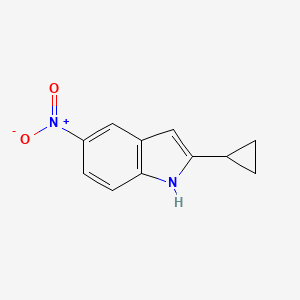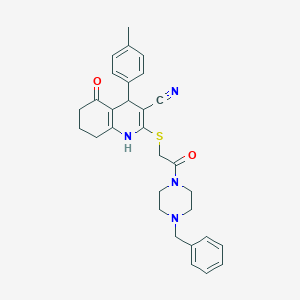
N-(4-(2-(phenylamino)thiazol-4-yl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-(2-(phenylamino)thiazol-4-yl)phenyl)benzamide” is a chemical compound that falls under the category of thiazole derivatives . Thiazoles are important heterocyclic compounds that have been reported to exhibit a wide range of biological activities . This compound is a useful research chemical .
Synthesis Analysis
The synthesis of thiazole derivatives, including “N-(4-(2-(phenylamino)thiazol-4-yl)phenyl)benzamide”, involves various chemical reactions . The molecular structures of the synthesized derivatives are confirmed by their physicochemical properties and spectroanalytical data .Molecular Structure Analysis
The molecular structure of “N-(4-(2-(phenylamino)thiazol-4-yl)phenyl)benzamide” can be confirmed by spectroanalytical data such as NMR and IR . The 1H NMR spectrum of a similar compound showed nine aromatic protons appearing as a multiplet in the range of δ 7.23–7.84 ppm .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “N-(4-(2-(phenylamino)thiazol-4-yl)phenyl)benzamide” and its derivatives have been studied . The antimicrobial and anticancer activities of these newly synthesized derivatives have been evaluated .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-(2-(phenylamino)thiazol-4-yl)phenyl)benzamide” can be determined by spectroanalytical data such as NMR and IR . For instance, the 1H NMR spectrum of a similar compound showed nine aromatic protons appearing as a multiplet in the range of δ 7.23–7.84 ppm .Scientific Research Applications
Antimicrobial Agents
This compound has been synthesized and studied for its potential as an antimicrobial agent . A series of derivatives of this compound were synthesized and screened for antimicrobial activity against two Gram-positive, one Gram-negative bacterial strains, and two fungal strains . Some of the synthesized molecules were more potent than the reference drugs against the pathogenic strains used .
Anticancer Activity
Thiazole scaffolds, which are part of the structure of this compound, are gaining popularity in drug discovery due to their broad range of biological activity . They have the extraordinary capacity to control a variety of cellular pathways, and their potential for selective anticancer activity can be explored .
Antifungal Activity
In addition to its antibacterial properties, this compound has also shown potential as an antifungal agent . The compound manifested a high growth inhibitory effect against Candida strains .
Anti-inflammatory Agents
Thiazole derivatives, like this compound, have been studied for their potential anti-inflammatory properties . This makes them a promising area of research for the development of new anti-inflammatory drugs .
Antihypertensive Agents
Thiazole derivatives have also been studied for their potential as antihypertensive agents . This could lead to the development of new treatments for high blood pressure .
Anti-HIV Agents
Research has also been conducted into the potential use of thiazole derivatives as anti-HIV agents . This could potentially lead to the development of new treatments for HIV .
Anticonvulsant Agents
Thiazole derivatives have been studied for their potential as anticonvulsant agents . This could lead to the development of new treatments for conditions such as epilepsy .
Antidiabetic Agents
Finally, thiazole derivatives have been studied for their potential as antidiabetic agents . This could potentially lead to the development of new treatments for diabetes .
Future Directions
The future directions for the study of “N-(4-(2-(phenylamino)thiazol-4-yl)phenyl)benzamide” could involve further exploration of its biological activities and potential applications in medicine. The development of new molecules from natural or synthetic sources with novel modes of action to treat microbial infections and cancer is a current area of research .
properties
IUPAC Name |
N-[4-(2-anilino-1,3-thiazol-4-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3OS/c26-21(17-7-3-1-4-8-17)23-19-13-11-16(12-14-19)20-15-27-22(25-20)24-18-9-5-2-6-10-18/h1-15H,(H,23,26)(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFVBPDVQAUJJNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=CSC(=N3)NC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-(phenylamino)thiazol-4-yl)phenyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-(2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl)-N-(4-methylbenzyl)piperidine-4-carboxamide](/img/structure/B2385357.png)
![4,6-Bis[3-(trifluoromethyl)phenoxy]pyrimidin-2-amine](/img/structure/B2385358.png)
![2-(3-(4-methylbenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2385359.png)

![N-(3-chlorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B2385362.png)
![2-methyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2385364.png)



